
(1-Benzylpyrrolidine-2,5-diyl)dimethanol
Overview
Description
(1-Benzylpyrrolidine-2,5-diyl)dimethanol is a versatile small molecule scaffold used in various scientific research applications. It is characterized by its unique structure, which includes a pyrrolidine ring substituted with benzyl and dimethanol groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Benzylpyrrolidine-2,5-diyl)dimethanol typically involves the reaction of pyrrolidine with benzyl chloride in the presence of a base, followed by the reduction of the resulting intermediate with a suitable reducing agent. The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
(1-Benzylpyrrolidine-2,5-diyl)dimethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form more saturated derivatives.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nucleophiles can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzylpyrrolidine-2,5-dione, while reduction could produce benzylpyrrolidine .
Scientific Research Applications
(1-Benzylpyrrolidine-2,5-diyl)dimethanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (1-Benzylpyrrolidine-2,5-diyl)dimethanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- (1-Butylpyrrolidine-2,5-diyl)dimethanol
- (1-Methylpyrrolidine-2,5-diyl)dimethanol
- (1-Phenylpyrrolidine-2,5-diyl)dimethanol
Uniqueness
(1-Benzylpyrrolidine-2,5-diyl)dimethanol is unique due to its benzyl substitution, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable scaffold for the development of new compounds with specific desired properties .
Biological Activity
(1-Benzylpyrrolidine-2,5-diyl)dimethanol, also referred to as trans-1-benzylpyrrolidine-2,5-diyl dimethanol, is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its interactions with biomolecules, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a pyrrolidine ring substituted with a benzyl group and two hydroxymethyl groups. This configuration allows for diverse interactions with biological macromolecules. The hydroxymethyl groups can engage in hydrogen bonding, while the benzyl moiety may interact with hydrophobic regions of proteins and enzymes, potentially modulating their functions.
The biological activity of this compound is primarily attributed to its ability to bind to specific enzymes and receptors. Preliminary studies suggest that it may act as either an inhibitor or activator of these molecular targets, influencing various biochemical pathways. The exact mechanism involves conformational changes in target proteins upon binding, which can alter their activity.
Biological Activity Studies
Research has indicated several potential biological activities associated with this compound:
- Enzyme Interaction : The compound may inhibit or activate specific enzymes, affecting metabolic pathways.
- Receptor Binding : It has been shown to interact with various receptors, which could lead to changes in cellular signaling processes.
- Therapeutic Potential : Investigations are ongoing into its use as a therapeutic agent for neurological disorders and other conditions.
Case Studies and Research Findings
Several studies have explored the biological implications of this compound:
- In Vitro Studies : Initial in vitro assays demonstrated that the compound could modulate enzyme activity significantly. For instance, it was found to inhibit certain cytochrome P450 enzymes, which are crucial for drug metabolism .
- Animal Models : In vivo studies using animal models have shown promising results regarding its anticonvulsant properties. The compound exhibited protective effects in models of induced seizures, suggesting its potential utility in treating epilepsy .
- Comparative Analysis : A comparative study with structurally similar compounds revealed that this compound exhibited distinct biological profiles due to its unique functional groups. This uniqueness enhances its potential as a lead compound for further drug development.
Comparative Biological Activity
Compound Name | Activity Type | Observed Effects |
---|---|---|
This compound | Enzyme Inhibition | Inhibits cytochrome P450 enzymes |
1-Benzylpyrrolidine | No significant activity | Lacks hydroxymethyl groups |
2,5-Dimethylpyrrolidine | Altered reactivity | Substituted with methyl groups |
1-Benzyl-2,5-dihydroxypyrrolidine | Increased solubility | Contains hydroxyl groups instead of hydroxymethyl |
Properties
IUPAC Name |
[1-benzyl-5-(hydroxymethyl)pyrrolidin-2-yl]methanol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c15-9-12-6-7-13(10-16)14(12)8-11-4-2-1-3-5-11/h1-5,12-13,15-16H,6-10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDHJNPHFSBLEMM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1CO)CC2=CC=CC=C2)CO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40458743 | |
Record name | (1-Benzylpyrrolidine-2,5-diyl)dimethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40458743 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
269077-39-6 | |
Record name | (1-Benzylpyrrolidine-2,5-diyl)dimethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40458743 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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